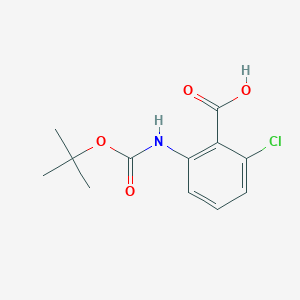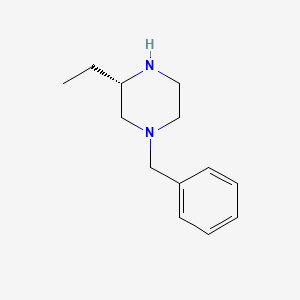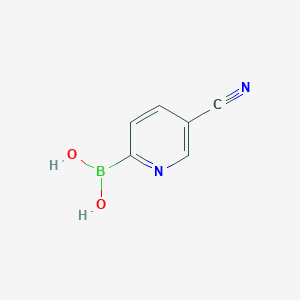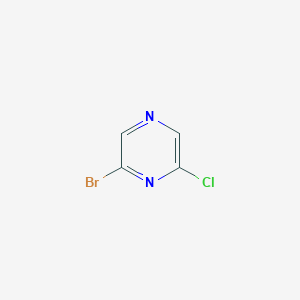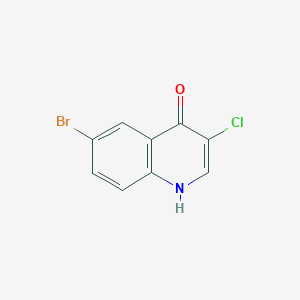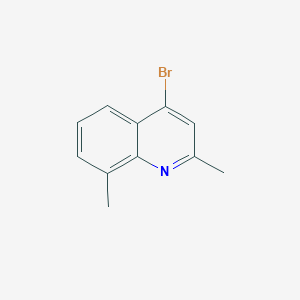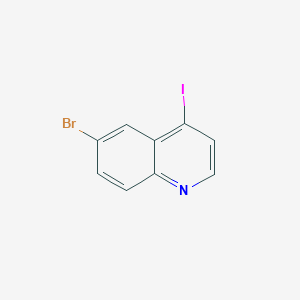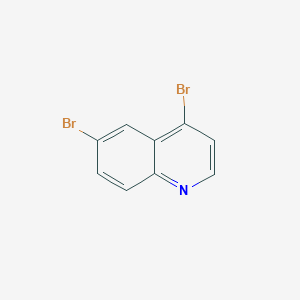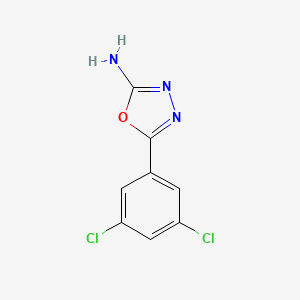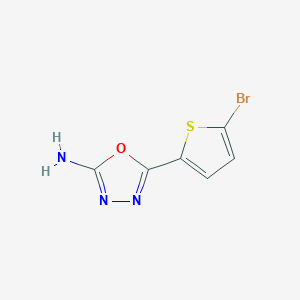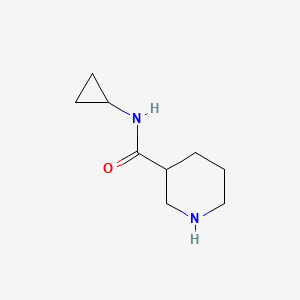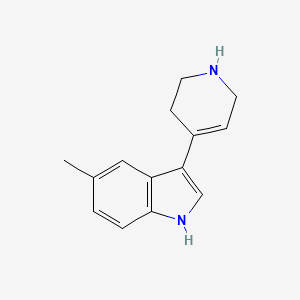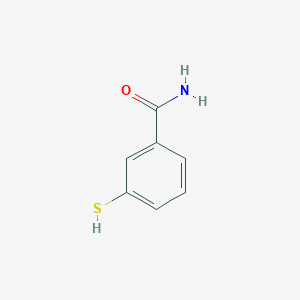
3-Sulfanylbenzamide
描述
Synthesis Analysis
The synthesis of 3-sulfanylbenzamide and its derivatives has been explored through various methods. One approach involves the palladium/copper-catalyzed cross-coupling of N,N-dialkyl-ortho-iodoanilines with terminal alkynes, followed by electrophilic cyclization to yield 3-sulfenylindoles, which can be further oxidized to 3-sulfonyl- and 3-sulfinylindoles . Another method utilizes iron-catalyzed thiol alkylation with N-Cbz azetidinols to produce 3-aryl-3-sulfanyl azetidines, demonstrating the potential for these compounds in drug discovery . Additionally, a chemoselective continuous-flow synthesis of m-sulfamoylbenzamide analogues has been developed, offering increased selectivity and yields between 65 and 99% . A synthetic process for 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide has also been reported, with high yields achieved through acylation and catalytic hydrogenation .
Molecular Structure Analysis
The molecular structures of 3-sulfanylbenzamide derivatives are characterized by the presence of a sulfanyl group attached to the benzamide moiety. The synthesis of these compounds often involves the formation of intermediate structures such as N,N-dialkyl-ortho-(1-alkynyl)anilines, which are then cyclized to form the final sulfenylindole structures . The azetidine sulfides produced by thiol alkylation are characterized by a small ring structure with a sulfanyl group at the 3-position .
Chemical Reactions Analysis
The chemical reactivity of 3-sulfanylbenzamide derivatives is highlighted by their ability to undergo further transformations. For instance, 3-sulfenylindoles can be oxidized to form sulfonyl and sulfinyl derivatives . The azetidine sulfides synthesized from azetidinols can participate in further reactions, indicating their versatility in chemical synthesis and potential applications in drug development . The chemoselective synthesis of m-sulfamoylbenzamide analogues suggests that these compounds can be selectively functionalized, expanding their utility in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-sulfanylbenzamide derivatives are influenced by their molecular structure and substituents. The presence of the sulfanyl group contributes to the chemical reactivity of these compounds, as seen in the synthesis of various indole and azetidine derivatives . The chemoselective synthesis process for m-sulfamoylbenzamide analogues indicates that these compounds can be synthesized with high purity and yield, which is essential for their application in drug design . The optimized conditions for the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, such as the use of Raney Ni catalyst and specific reaction temperatures, suggest that the physical properties of these compounds can be finely tuned .
未来方向
The future of synthetic chemistry, including the synthesis of compounds like 3-Sulfanylbenzamide, is expected to focus on improving synthetic efficiencies and making processes more environmentally friendly . The ability improvement of synthesis and the application enhancement of synthesis are two major future directions in synthetic chemistry .
属性
IUPAC Name |
3-sulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJLGULXZAWKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592833 | |
| Record name | 3-Sulfanylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Sulfanylbenzamide | |
CAS RN |
569339-15-7 | |
| Record name | 3-Sulfanylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

